2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid
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Overview
Description
2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound often utilize solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact. Microwave-assisted synthesis is particularly favored in industrial settings due to its rapid reaction times and high selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been identified as an inhibitor of pantothenate synthetase, an enzyme crucial for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against multidrug-resistant tuberculosis.
Uniqueness
2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-7-8-23-12-16(22-18(23)9-13)19(24)21-11-15(20(25)26)10-14-5-3-4-6-17(14)27-2/h3-9,12,15H,10-11H2,1-2H3,(H,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWGKSXSKZZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC(CC3=CC=CC=C3OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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